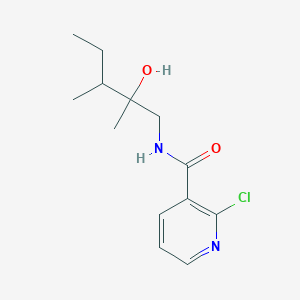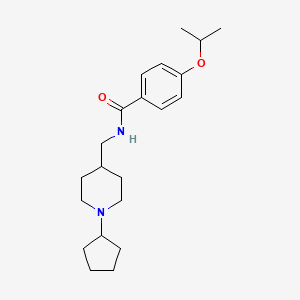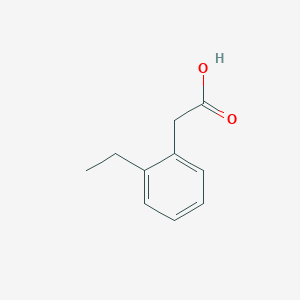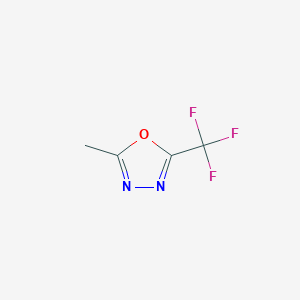
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol, also known as CPEP, is a synthetic compound that has gained attention in scientific research due to its potential use as a therapeutic agent.
Wirkmechanismus
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol's mechanism of action is not fully understood, but it is believed to act through multiple pathways. In cancer cells, 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been shown to inhibit the PI3K/AKT/mTOR pathway and activate the p38 MAPK pathway, leading to cell cycle arrest and apoptosis. In inflammation research, 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been shown to inhibit the NF-κB pathway and reduce the production of pro-inflammatory cytokines. In neurodegenerative disorders, 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been shown to protect against oxidative stress and reduce inflammation.
Biochemical and Physiological Effects
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth. In inflammation research, 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been shown to reduce inflammation and oxidative stress. In neurodegenerative disorders, 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been shown to protect against neuronal damage, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has several advantages for lab experiments, including its synthetic accessibility, low toxicity, and potential therapeutic applications. However, there are also limitations to its use, including its limited solubility in aqueous solutions and potential for off-target effects.
Zukünftige Richtungen
There are several future directions for research on 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol. In cancer research, further studies are needed to determine the optimal dosage and treatment duration for 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol and its potential use in combination with other therapies. In inflammation research, studies are needed to determine the efficacy of 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol in various inflammatory diseases and its potential use as a preventative measure. In neurodegenerative disorders, further studies are needed to determine the optimal treatment regimen for 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol and its potential use in combination with other therapies. Additionally, further research is needed to fully understand 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol's mechanism of action and potential off-target effects.
Conclusion
In conclusion, 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol is a synthetic compound that has shown promise in scientific research for its potential use as a therapeutic agent in various diseases. Its mechanism of action is not fully understood, but it has been shown to act through multiple pathways. 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has several advantages for lab experiments, including its synthetic accessibility and potential therapeutic applications, but there are also limitations to its use. Future research is needed to further understand 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol's potential therapeutic applications and optimal treatment regimens.
Synthesemethoden
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol can be synthesized through a multi-step process involving the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-(4-chlorophenyl)-1H-pyrazole. This intermediate is then reacted with 5-ethoxy-2-hydroxybenzaldehyde to yield 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol.
Wissenschaftliche Forschungsanwendungen
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has demonstrated 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol's ability to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol has shown promise in protecting against neuronal damage and improving cognitive function.
Eigenschaften
CAS-Nummer |
1010863-60-1 |
|---|---|
Produktname |
2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-ethoxyphenol |
Molekularformel |
C17H15ClN2O2 |
Molekulargewicht |
314.77 |
IUPAC-Name |
2-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]-5-ethoxyphenol |
InChI |
InChI=1S/C17H15ClN2O2/c1-2-22-13-7-8-14(16(21)9-13)17-15(10-19-20-17)11-3-5-12(18)6-4-11/h3-10,21H,2H2,1H3,(H,19,20) |
InChI-Schlüssel |
SYQLUJFPFXBQCC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=NN2)C3=CC=C(C=C3)Cl)O |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(dimethylamino)ethyl)-4-(indolin-1-ylsulfonyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2760885.png)





![N-(Cyanomethyl)-2-[(3-ethoxyspiro[3.4]octan-1-yl)-methylamino]acetamide](/img/structure/B2760898.png)
![N-(2-cyanoethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2760899.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide](/img/structure/B2760900.png)
![{1-benzyl-2-[(4-chlorobenzyl)sulfinyl]-1H-imidazol-5-yl}methanol](/img/structure/B2760901.png)
![5-(3,4-dichlorophenyl)-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylic acid](/img/structure/B2760904.png)
![(E)-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2760905.png)
![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2760906.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2760907.png)